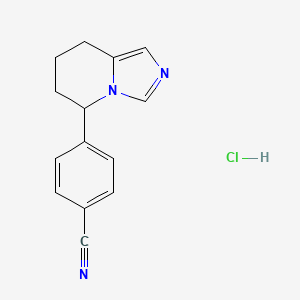

Fadrozole hydrochloride

説明

This compound is the hydrochloride salt of the nonsteroidal aromatase inhibitor fadrozole with potential antineoplastic activity. Fadrozole specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis; the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues; overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue.

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCVAQGKEOJTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102676-47-1 (Parent) | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020618 | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-31-3 | |

| Record name | Benzonitrile, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102676-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fadrozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,6,7,8-Tetrahydroimidazo(1,5-a)pyridin-5-yl)benzonitrile monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fadrozole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FADROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0Q44H4ECQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fadrozole Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][3] This mechanism of action underlies its therapeutic application in estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][3] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Aromatase Inhibition

Fadrozole is classified as a non-steroidal aromatase inhibitor.[4][5] Its primary mode of action is the potent and selective inhibition of aromatase, a cytochrome P450 enzyme that catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone.[4] This inhibition is achieved through competitive binding to the active site of the aromatase enzyme, thereby preventing the binding of its natural androgen substrates.[1] This action effectively blocks the final and rate-limiting step in estrogen biosynthesis.[6][7] The resulting decrease in estrogen levels is the cornerstone of its therapeutic effect in estrogen-dependent diseases like breast cancer.[4][7] At therapeutic doses, fadrozole effectively suppresses estrogen synthesis without significantly impacting cortisol or aldosterone biosynthesis, indicating its selectivity.[8]

Quantitative Efficacy and Selectivity

The potency and selectivity of this compound have been quantified in numerous preclinical studies. The following table summarizes key quantitative data.

| Parameter | Value | Experimental System | Reference |

| IC50 (Aromatase) | 6.4 nM | Not Specified | [5][6][9] |

| IC50 (Aromatase) | 4.5 nM | Not Specified | [10] |

| IC50 (Estrogen Production) | 0.03 µM | Hamster ovarian slices | [5][9] |

| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [5][9] |

| Ki (Estrone Synthesis) | 3.0 ng/mL (13.4 nmol/L) | In vivo (postmenopausal women) | [4][11] |

| Ki (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (postmenopausal women) | [4][11] |

| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg (oral) | Immature female rats | [6] |

Signaling Pathway Perturbation

Fadrozole directly impacts the steroidogenesis pathway by inhibiting the aromatase enzyme (CYP19A1). This enzyme is critical for the final step of estrogen synthesis. In postmenopausal women, the primary source of estrogen is the conversion of androgens in peripheral tissues. By blocking this conversion, fadrozole significantly reduces circulating levels of estrone and estradiol.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.

Objective: To quantify the inhibition of aromatase by this compound using human placental microsomes as the enzyme source.

Materials:

-

Human placental microsomes

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Phosphate buffer (pH 7.4)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Water bath

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the Fadrozole stock solution to obtain a range of test concentrations.

-

Prepare a solution of [1β-³H]-Androstenedione in buffer.

-

Prepare a solution of NADPH in buffer.

-

-

Incubation:

-

In microcentrifuge tubes, add a pre-determined amount of human placental microsomes.

-

Add the various concentrations of this compound or vehicle control to the tubes.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione and NADPH.

-

-

Reaction Termination and Product Measurement:

-

After a defined incubation period (e.g., 30-60 minutes), terminate the reaction by adding a quenching solvent (e.g., chloroform).

-

Separate the aqueous phase, which contains the released ³H₂O as a product of the aromatase reaction, from the organic phase.

-

Measure the radioactivity in the aqueous phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Experimental and Drug Discovery Workflow

The discovery and characterization of aromatase inhibitors like Fadrozole typically follow a structured workflow, from initial screening to preclinical evaluation.

Conclusion

This compound exerts its therapeutic effect through the potent and selective competitive inhibition of aromatase, the final enzyme in the estrogen biosynthesis pathway. This mechanism leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their essential growth stimulus. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working with Fadrozole and other aromatase inhibitors. The visualized pathways offer a clear representation of its mode of action and the process of its characterization.

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of the potent aromatase inhibitor this compound (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Figure 4. [Steroidogenesis of the adrenals and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. lte.ib.unicamp.br [lte.ib.unicamp.br]

- 9. researchgate.net [researchgate.net]

- 10. This compound in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Sensitivity to In Vitro Inhibition of Cytochrome P450 Aromatase (CYP19) Activity Among 18 Freshwater Fishes - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole Hydrochloride: A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Fadrozole hydrochloride is a potent, selective, and non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Initially developed for the treatment of estrogen-dependent breast cancer, its specific mechanism of action has made it an invaluable tool in a diverse range of research fields, from oncology to neuroscience.[1][3] This guide provides an in-depth overview of the core research applications of Fadrozole, its mechanism of action, relevant quantitative data, and methodologies for key experiments.

Core Mechanism of Action: Aromatase Inhibition

Fadrozole's primary function is to block the biosynthesis of estrogens.[4] It binds reversibly and competitively to the active site of the aromatase enzyme, which is responsible for the final and rate-limiting step in estrogen production: the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone).[1][2] This potent inhibition leads to a significant and sustained reduction in circulating estrogen levels, which is the basis for its therapeutic and research applications.[1][2]

At low doses, Fadrozole is highly selective for aromatase. However, at higher concentrations, it can also inhibit other cytochrome P450-mediated steroidogenesis pathways, including C11-hydroxylase and aldosterone synthase, which can affect cortisol and aldosterone levels.[5][6] This dose-dependent selectivity is a critical consideration in experimental design.

Applications in Oncological Research

The primary research application of Fadrozole has been in oncology, specifically for hormone-receptor-positive breast cancer.[1] By depriving cancer cells of estrogen, Fadrozole can slow their growth and proliferation.[1][7]

Key Research Findings:

-

Tumor Regression: Fadrozole has demonstrated efficacy in causing tumor regression in estrogen-dependent breast carcinoma models.[7][8]

-

Estrogen Suppression: In postmenopausal patients, Fadrozole significantly suppresses plasma and urinary estrogen levels.[9][10] Long-term administration at 2 mg twice daily maintained estradiol suppression of over 50% and estrone suppression of over 80%.[10] Near-maximal estrogen suppression was achieved at a dose of 1 mg twice daily.[9]

-

Clinical Response: Clinical trials in postmenopausal women with metastatic breast cancer have shown objective response rates. One Phase II study reported a 14% overall response rate (complete and partial responses)[7], while another documented a 19.3% response rate[8]. A separate trial found a 10% complete response and 13% partial response rate.[11]

Applications in Neuroscience Research

Fadrozole is a critical tool for investigating the role of local estrogen synthesis within the brain. Brain-derived estrogens are implicated in various processes, including synaptic plasticity, sexual differentiation, and neuroprotection.

Key Research Areas:

-

Neuroendocrinology: Fadrozole has been used to demonstrate the importance of brain aromatase in activating avian sexual behaviors.[12] Studies in zebrafish have employed Fadrozole to explore the transcriptional responses of the hypothalamic-pituitary-gonadal (HPG) axis to aromatase inhibition, identifying altered gene expression related to neurodevelopment and cell cycle.[13]

-

Epilepsy and Seizure Control: Research in rat models has shown that seizures stimulate the synthesis of estrogens in the hippocampus.[3] Administration of Fadrozole strongly suppressed the escalation of seizure activity, suggesting that inhibiting local estrogen production could be a novel therapeutic strategy for conditions like status epilepticus.[3] This effect is achieved without the broad dampening of brain activity associated with conventional anticonvulsants.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from various research studies.

| Parameter | Value | Context / Model | Reference |

| In Vitro Potency | |||

| Aromatase IC₅₀ | 6.4 nM | General Aromatase Activity | [14] |

| Estrogen Production IC₅₀ | 0.03 µM | Hamster Ovarian Slices | [14] |

| Progesterone Production IC₅₀ | 120 µM | Hamster Ovarian Slices | [14] |

| Inhibitory Constant (Kᵢ) | < 1 nM | Avian Preoptic Aromatase | [15] |

| Inhibitory Constant (Kᵢ) | 13.4 nM (3.0 ng/mL) | Estrone Synthesis Pathway (Human) | [16] |

| Inhibitory Constant (Kᵢ) | 23.7 nM (5.3 ng/mL) | Estradiol Synthesis Pathway (Human) | [16] |

| In Vivo Efficacy | |||

| ED₅₀ | 0.03 mg/kg | Inhibition of Uterine Hypertrophy (Rat) | [14] |

| Clinical Efficacy | |||

| Estrogen Suppression | >50% (Estradiol), >80% (Estrone) | Long-term use in breast cancer patients | [10] |

| Overall Response Rate | 14% - 23% | Metastatic Breast Cancer Patients | [7][11] |

| Total Response Rate | 37.5% (incl. stable disease) | Post-menopausal Breast Cancer Patients | [8] |

Key Experimental Protocols

While full, detailed protocols are proprietary to specific publications, the methodologies below describe the standard approaches used in research involving Fadrozole.

Protocol 1: In Vitro Aromatase Inhibition Assay

-

Objective: To determine the IC₅₀ or Kᵢ of Fadrozole against the aromatase enzyme.

-

Methodology: A common method is the tritiated water release assay.[15]

-

Enzyme Source: Human placental microsomes or recombinant aromatase are typically used as the enzyme source.

-

Substrate: A tritiated androgen, such as [1β-³H]-androstenedione, is used as the substrate.

-

Incubation: The enzyme is incubated with the tritiated substrate in the presence of varying concentrations of Fadrozole. A co-factor, NADPH, is required for the reaction.

-

Reaction: Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O (tritiated water).

-

Separation: The reaction is stopped, and the tritiated water is separated from the unused tritiated steroid substrate, typically using a dextran-coated charcoal suspension which adsorbs the steroid.

-

Quantification: The radioactivity of the aqueous phase (containing ³H₂O) is measured using liquid scintillation counting.

-

Analysis: The amount of tritiated water produced is proportional to aromatase activity. Activity levels at different Fadrozole concentrations are used to calculate the IC₅₀ value.

-

Protocol 2: In Vivo Seizure Model

-

Objective: To assess the efficacy of Fadrozole in suppressing seizure activity.

-

Methodology: Based on studies in rats.[3]

-

Animal Model: Adult male and female Sprague-Dawley rats are used.

-

Seizure Induction: Status epilepticus is induced via systemic injection of a convulsant agent, such as kainic acid.

-

Monitoring: Seizure activity is monitored continuously using electroencephalography (EEG) and/or behavioral scoring (e.g., the Racine scale).

-

Drug Administration: Following seizure onset, animals are randomly assigned to receive either Fadrozole (or another aromatase inhibitor like letrozole) or a vehicle control, typically via intraperitoneal injection.

-

Data Collection: EEG recordings and behavioral scores are collected for several hours post-injection to track the progression and severity of seizure activity.

-

Analysis: The cumulative seizure activity, seizure duration, and severity scores are compared between the Fadrozole-treated group and the vehicle control group to determine the drug's efficacy in suppressing seizures. Histological analysis of brain tissue (e.g., hippocampus) may be performed post-mortem to assess for neuroprotection.[3]

-

References

- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Study suggests new treatment for seizures | For the press | eLife [elifesciences.org]

- 4. Facebook [cancer.gov]

- 5. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Introduction of a new aromatase inhibitor this compound hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fadrozole: a potent and specific inhibitor of aromatase in the zebra finch brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Altered gene expression in the brain and ovaries of zebrafish (Danio rerio) exposed to the aromatase inhibitor fadrozole: microarray analysis and hypothesis generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole: A Technical Guide to a Non-Steroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole is a potent and selective, second-generation non-steroidal aromatase inhibitor.[1] It functions as a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[2] This mechanism of action leads to a significant reduction in circulating estrogen levels, which has been leveraged therapeutically in the context of estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of fadrozole, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile | [1] |

| CAS Number | 102676-47-1 | [1] |

| Type | Non-steroidal, reversible | [1] |

Mechanism of Action

Fadrozole operates through competitive inhibition of the aromatase enzyme. As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2] This binding, while tight, is not irreversible. This action is centered on the cytochrome P450 active site, thereby blocking the enzyme's catalytic activity and preventing the aromatization of androgens to estrogens. The sustained inhibition of aromatase by fadrozole leads to a significant and durable suppression of plasma and urinary estrogen levels.

Signaling Pathway: Estrogen Biosynthesis and Fadrozole Inhibition

The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by Fadrozole.

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The reduction in circulating estrogen levels by fadrozole can disrupt the negative feedback loop on the hypothalamus and pituitary gland.[4] This can lead to a compensatory increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] In premenopausal women, this may stimulate ovarian function. However, in postmenopausal women, where the ovaries are no longer the primary source of estrogen, the main effect is the reduction of peripherally synthesized estrogens, particularly in adipose tissue.[2]

Quantitative Efficacy Data

The inhibitory potency and in vivo efficacy of Fadrozole have been characterized in various studies.

In Vitro Inhibitory Potency

| Parameter | Value | System | Reference |

| IC₅₀ | 6.4 nM | Aromatase Activity | |

| IC₅₀ | 0.03 µM | Estrogen Production (hamster ovarian slices) | |

| IC₅₀ | 120 µM | Progesterone Production (hamster ovarian slices) | |

| Kᵢ | 13.4 nmol/L | Estrone Synthetic Pathway | [5] |

| Kᵢ | 23.7 nmol/L | Estradiol Synthetic Pathway | [5] |

In Vivo Efficacy

| Parameter | Value | Model | Reference |

| ED₅₀ | 0.03 mg/kg (oral) | Androstenedione-induced uterine hypertrophy (immature rats) |

Clinical Efficacy: Estrogen Suppression in Postmenopausal Women

| Dose | Parameter | Suppression from Baseline | Reference |

| 1 mg twice daily | Estrone | 82.4% | [1] |

| 2 mg twice daily | Estrone | 92.6% | [1] |

| 2 mg twice daily (long-term) | Estradiol | >50% | [6] |

| 2 mg twice daily (long-term) | Estrone | >80% | [6] |

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay is a common method to determine the inhibitory potential of compounds on aromatase activity by measuring the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.[7][8]

1. Preparation of Human Placental Microsomes:

-

Obtain fresh human term placenta and maintain on ice.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Aromatase Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the microsomal preparation.[7]

-

Add Fadrozole or the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding a solvent like chloroform to extract the steroids.

3. Measurement of Tritiated Water:

-

Separate the aqueous phase (containing [³H]₂O) from the organic phase.

-

Treat the aqueous phase with charcoal-dextran to remove any remaining steroids.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity in the supernatant (aqueous phase) using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the rate of aromatase activity based on the amount of [³H]₂O produced.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (MCF-7 Cell Line)

The MCF-7 human breast cancer cell line is estrogen receptor-positive (ER+), and its proliferation is stimulated by estrogens.[9] This makes it a suitable model for assessing the anti-proliferative effects of aromatase inhibitors.

1. Cell Culture:

-

Culture MCF-7 cells in a suitable medium (e.g., MEM or DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

For experiments involving aromatase activity, it is recommended to use phenol red-free medium and charcoal-stripped FBS to minimize external estrogenic stimuli.[10]

2. Seeding and Treatment:

-

Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Fadrozole or a vehicle control.

-

If the MCF-7 cells do not endogenously express sufficient aromatase, co-treatment with an androgen substrate (e.g., testosterone or androstenedione) is necessary. Alternatively, MCF-7 cells stably transfected to overexpress aromatase (MCF-7Ca) can be used.[11]

-

Incubate the cells for a specified period (e.g., 3-7 days).

3. Assessment of Cell Viability/Proliferation:

-

Quantify cell proliferation using a suitable assay, such as:

4. Data Analysis:

-

Calculate the percentage of cell growth inhibition for each Fadrozole concentration compared to the control.

-

Determine the IC₅₀ value for cell proliferation inhibition.

In Vivo Animal Model (MCF-7Ca Xenograft)

This model is used to evaluate the in vivo efficacy of aromatase inhibitors in a system that mimics postmenopausal, estrogen-dependent breast cancer.[11]

1. Animal Model and Cell Line:

-

Use ovariectomized, immunodeficient female mice (e.g., BALB/c nude or SCID mice) to remove the primary source of endogenous estrogen.[11][13]

-

Utilize MCF-7 cells stably transfected with the human aromatase gene (MCF-7Ca).[11]

2. Tumor Implantation:

-

Resuspend MCF-7Ca cells in a basement membrane matrix (e.g., Matrigel) and inject them subcutaneously into the flank of the mice.[13]

3. Androgen Supplementation:

-

Provide a continuous supply of androgen substrate for the aromatase enzyme, typically through daily subcutaneous injections of androstenedione or the implantation of slow-release pellets.[13]

4. Treatment and Monitoring:

-

Once tumors reach a palpable size, randomize the animals into treatment groups (vehicle control and Fadrozole at various doses).

-

Administer treatment daily via an appropriate route (e.g., oral gavage).

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

5. Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Collect blood samples to measure serum estrogen levels.

6. Data Analysis:

-

Compare tumor growth rates and final tumor volumes between the treatment and control groups.

-

Assess the effect of Fadrozole on serum estrogen levels.

Conclusion

Fadrozole is a well-characterized non-steroidal aromatase inhibitor with demonstrated potency in both in vitro and in vivo models, as well as in clinical settings. Its competitive and reversible inhibition of the aromatase enzyme provides a targeted approach to reducing estrogen biosynthesis. The experimental protocols and data presented in this guide offer a framework for the continued investigation and application of Fadrozole and other aromatase inhibitors in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 3. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Examining the effects of Fadrozole, an aromatase inhibitor, on testost" by Abby E. Joseph [digitalcommons.bucknell.edu]

- 5. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Discovery and Development of Fadrozole Hydrochloride: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride (trade name Afema) is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1][3] This targeted mechanism of action leads to a significant reduction in circulating estrogen levels, which has established fadrozole as a therapeutic agent in the management of estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Introduction

The development of therapies targeting estrogen-dependent cancers has been a cornerstone of oncological research. The enzyme aromatase, a member of the cytochrome P-450 superfamily, was identified as a critical therapeutic target due to its central role in estrogen synthesis.[4] In postmenopausal women, the primary source of estrogen shifts from the ovaries to peripheral tissues like adipose tissue, where aromatase converts androgens into estrogens.[2] Fadrozole (CGS 16949A) emerged from dedicated research efforts as a second-generation non-steroidal aromatase inhibitor, demonstrating significant advantages in potency and selectivity over the first-generation inhibitor, aminoglutethimide.[4]

Mechanism of Action

Fadrozole's primary mechanism of action is the competitive inhibition of the aromatase enzyme.[2] As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2] This binding, while tight, is not irreversible.[2] The cyanophenyl group of fadrozole is believed to mimic the steroid backbone of the natural substrate, androstenedione, while the imidazole ring coordinates with the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[4] This sustained inhibition of aromatase leads to a significant and durable suppression of plasma and urinary estrogen levels.[2]

Signaling Pathway

The inhibition of aromatase by fadrozole has downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By reducing circulating estrogen levels, fadrozole mitigates the negative feedback loop that estrogens exert on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] In postmenopausal women, where ovarian function has ceased, the primary and therapeutically relevant effect is the reduction of peripherally synthesized estrogens.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Source |

| IC50 (Aromatase) | 6.4 nM | [5][6] |

| IC50 (Estrogen production in hamster ovarian slices) | 0.03 µM | [5][6] |

| IC50 (Progesterone production in hamster ovarian slices) | 120 µM | [5][6] |

| Drug Inhibitory Constant (KI) for Estrone Synthesis | 3.0 ng/mL (13.4 nmol/L) | [7][8] |

| Drug Inhibitory Constant (KI) for Estradiol Synthesis | 5.3 ng/mL (23.7 nmol/L) | [7][8] |

Table 2: Pharmacokinetic Properties in Postmenopausal Women

| Parameter | Value | Source |

| Peak Plasma Concentration (Tmax) | 1-2 hours | [7][9] |

| Average Half-life (t1/2) | 10.5 hours | [7][9] |

| Oral Clearance | 621 mL/min | [7][9] |

| Dose Proportionality | Yes, in the therapeutic range | [10] |

Table 3: Clinical Efficacy in Postmenopausal Women with Advanced Breast Cancer

| Parameter | Value | Source |

| Objective Response Rate (CR + PR) | 17-19.3% | [11][12] |

| Stable Disease (NC) | 18.2-21% | [11][12] |

| Total Response Rate (CR + PR + NC) | 37.5% | [11] |

| Median Duration of Objective Response | 36 weeks | [12] |

| Median Time to Treatment Failure | 12.7 weeks | [12] |

| Median Survival Time | 323.5 days | [11] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for Fadrozole involves a multi-step process.[4] One described synthesis starts with the oxidation of 4-(2-pyridyl)benzoic acid ethyl ester to its N-oxide, followed by reaction with dimethyl sulfate and potassium cyanide to yield 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.[13] Subsequent hydrogenation, formylation, chlorination, and final cyclization with potassium tert-butoxide, followed by treatment with HCl, yields this compound.[13]

In Vivo Steroidogenesis Research in Fathead Minnows

-

Animal Model and Acclimation: Adult female fathead minnows are acclimated to laboratory conditions in filtered, UV-sterilized water.[1]

-

Fadrozole Exposure: Solvent-free stock solutions of fadrozole are prepared in the experimental water. Fish are exposed to nominal concentrations of 0 (control), 5, or 50 µg/L of fadrozole in a static or flow-through system for durations ranging from 0.5 to 24 hours.[1][14]

-

Sample Collection: At predetermined time points, fish are euthanized. Blood is collected for plasma steroid analysis, and ovaries are dissected for ex vivo steroid production assays and gene expression analysis.[1]

-

Ex Vivo Ovarian Steroid Production Assay: Ovarian tissue is incubated in a culture medium to assess steroid production.[1]

-

Chemical Measurements: Water samples are collected to verify fadrozole concentrations using high-pressure liquid chromatography with diode array detection.[14]

Phase I/II Clinical Trial Protocol in Postmenopausal Women

-

Patient Population: Postmenopausal women with metastatic breast cancer.[15]

-

Study Design: Dose-ranging, randomized, double-blind studies are conducted.[16] Patients receive ascending oral doses of this compound (e.g., 0.3-8 mg twice daily) for a specified period (e.g., 2 weeks per dose level).[7]

-

Assessments:

-

Pharmacokinetics: Blood samples are collected to determine plasma concentrations of fadrozole over time.[7]

-

Pharmacodynamics: Blood and urine samples are analyzed for levels of estrone, estradiol, and estrone sulfate to assess the degree of aromatase inhibition.[15][17]

-

Safety and Tolerability: Adverse events are monitored and graded.[11]

-

Efficacy: Tumor response is evaluated using standard criteria.[11][12]

-

Structure-Activity Relationship (SAR) Studies

The development of Fadrozole and subsequent aromatase inhibitors has been heavily reliant on structure-activity relationship studies. These studies have elucidated key structural features necessary for potent inhibitory activity. The cyanophenyl group is critical as it is thought to mimic the steroid backbone of the natural substrate, androstenedione.[4] The imidazole ring is essential for coordinating with the heme iron of the cytochrome P450 enzyme.[4]

Conclusion

This compound represents a significant advancement in the targeted therapy of estrogen-dependent breast cancer.[4] Its potent and selective inhibition of aromatase provides an effective means of suppressing estrogen production, thereby controlling tumor growth.[3] The extensive preclinical and clinical research outlined in this guide underscores the rigorous process of its development and validation. While newer generation aromatase inhibitors have since been developed, the study of Fadrozole continues to provide invaluable insights for researchers in the fields of oncology, endocrinology, and drug discovery.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Dose proportionality and population characteristics of oral this compound, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Introduction of a new aromatase inhibitor this compound hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]

- 14. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specificity of low dose this compound (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Fadrozole Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor.[1] Aromatase is a cytochrome P450 enzyme that plays a crucial role in the final step of estrogen biosynthesis.[2] By competitively inhibiting this enzyme, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1] This mechanism of action makes it a valuable compound in the research and treatment of estrogen-dependent conditions, particularly hormone-receptor-positive breast cancer.[2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is the hydrochloride salt of fadrozole.[3] It is a white to off-white crystalline solid.[4]

Chemical Structure

-

IUPAC Name: 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride[5]

-

SMILES String: N#Cc1ccc(cc1)C1CCCN2C1=CN=C2.Cl[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Weight | 259.73 g/mol | [7][8][9] |

| Melting Point | 231-233°C | [4] |

| pKa | 7.16 ± 0.40 (Predicted) | [4] |

| Appearance | White to off-white solid/powder | [4][10] |

Solubility

The solubility of this compound in various solvents is presented below. It is important to note that the hydrochloride salt generally has higher aqueous solubility than the free base.[9]

| Solvent | Solubility | References |

| Water | 100 mg/mL | [10] |

| DMSO | >20 mg/mL to 100 mg/mL | [7][10] |

| Ethanol | 2 mg/mL | [11] |

| DMF | 5 mg/mL | [11][12] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [11][12] |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the potent and selective inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens into estrogens.[13] This inhibition reduces the systemic levels of estrogens, thereby suppressing the growth of estrogen-dependent cancer cells.[13]

Resistance to aromatase inhibitors like fadrozole can develop through the activation of alternative signaling pathways, such as the HER2 (ErbB2) pathway, which can lead to ligand-independent activation of the estrogen receptor.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves a multi-step process starting from 4-(3-hydroxypropyl)-1H-imidazole.[13] The key steps generally include:

-

Protection of the hydroxyl group of 4-(3-hydroxypropyl)-1H-imidazole.

-

Condensation with 4-cyanobenzyl bromide.

-

Chlorination of the protected hydroxyl group.

-

Cyclization to form the tetrahydroimidazo[1,5-a]pyridine ring structure.[13]

-

Formation of the hydrochloride salt by treatment with hydrochloric acid.

A detailed example of a synthetic route is as follows:

-

Oxidation of 4-(2-pyridyl)benzoic acid ethyl ester with peracetic acid to yield the N-oxide.

-

Reaction with dimethyl sulfate and potassium cyanide to produce 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.

-

Hydrogenation over a palladium on carbon catalyst to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.

-

Formylation with formic acid.

-

Cyclization using phosphorus oxychloride to yield 4-(imidazo[1,5-a]pyridin-5-yl)benzoic acid ethyl ester.

-

Hydrogenation over a palladium on carbon catalyst in the presence of HCl to afford 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid ethyl ester.

-

Hydrolysis of the ester to the corresponding carboxylic acid.

-

Conversion to the acyl chloride with thionyl chloride.

-

Reaction with ammonia to form the amide.

-

Final treatment with phosphorus oxychloride and subsequent treatment with HCl to yield this compound.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N) and aromatic rings.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[7]

In Vitro Aromatase Inhibition Assay

This protocol describes a radiometric assay to determine the IC₅₀ value of this compound for aromatase inhibition.

Materials:

-

Human placental microsomes (source of aromatase)[4]

-

[1β-³H]-Androstenedione (radiolabeled substrate)[4]

-

NADPH[4]

-

This compound

-

Phosphate buffer (pH 7.4)[4]

-

Chloroform[4]

-

Dextran-coated charcoal[4]

-

Scintillation fluid and counter[4]

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, NADPH, and varying concentrations of this compound.[4]

-

Initiate the enzymatic reaction by adding [1β-³H]-Androstenedione.[4]

-

Incubate the mixture at 37°C for a defined period.[4]

-

Stop the reaction by adding chloroform to extract the steroids.[4]

-

Add dextran-coated charcoal to the aqueous phase to adsorb the unreacted radiolabeled substrate and centrifuge.[4]

-

Transfer an aliquot of the supernatant, which contains the ³H₂O released during the reaction, to a scintillation vial.[4]

-

Quantify the amount of ³H₂O using a liquid scintillation counter.[4]

-

Calculate the percentage of aromatase inhibition for each fadrozole concentration and determine the IC₅₀ value.[4]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells, such as MCF-7.

Materials:

-

MCF-7 human breast cancer cell line[4]

-

Cell culture medium (e.g., DMEM with fetal bovine serum)[4]

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]

-

Solubilizing agent (e.g., DMSO)[4]

-

96-well microtiter plates[4]

-

Microplate reader[4]

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach overnight.[4]

-

Replace the medium with fresh medium containing various concentrations of this compound.[4]

-

Incubate the cells for a desired period (e.g., 72 hours).[4]

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.[4]

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

-

Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.[4]

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model.

Materials:

-

Female athymic nude mice[4]

-

Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7)[4]

-

Matrigel[4]

-

This compound

-

Vehicle for administration (e.g., saline, corn oil)[4]

Procedure:

-

Implant cancer cells subcutaneously into the flank or mammary fat pad of the nude mice.[4]

-

Monitor the mice for tumor development. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[4]

-

Administer this compound to the treatment group (e.g., by oral gavage) and the vehicle to the control group.[4]

-

Measure tumor dimensions with calipers regularly and calculate the tumor volume.[4]

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.[4]

-

Compare the tumor growth rates and final tumor weights between the groups to assess in vivo efficacy.[4]

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor. Its chemical and physical properties, along with its established mechanism of action, make it an important tool for researchers in oncology and endocrinology. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this compound's biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]

Fadrozole Hydrochloride: A Technical Guide on Its Role in Estrogen-Dependent Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent and selective, non-steroidal competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][2] By reversibly binding to the aromatase enzyme, fadrozole effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1][3] This mechanism of action underlies its therapeutic application in estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][4] This technical guide provides a comprehensive overview of fadrozole's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

Fadrozole exerts its therapeutic effect by competitively inhibiting the aromatase enzyme, which is a member of the cytochrome P-450 superfamily.[1][2] This enzyme is responsible for the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[1] Fadrozole binds reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity.[3] This leads to a significant and sustained suppression of plasma and urinary estrogen levels, depriving estrogen-receptor-positive (ER+) cancer cells of the hormonal stimulation required for their growth and proliferation.[1][4]

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.

Quantitative Efficacy and Pharmacokinetic Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Fadrozole from various preclinical and clinical studies.

Table 1: Preclinical Inhibitory Potency

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ | 4.5 nM | Aromatase | [5] |

| Kᵢ (Estrone Pathway) | 13.4 nmol/L (3.0 ng/mL) | In vivo | [6] |

| Kᵢ (Estradiol Pathway) | 23.7 nmol/L (5.3 ng/mL) | In vivo | [6] |

Table 2: Clinical Efficacy in Advanced Breast Cancer

| Parameter | Value | Dose | Patient Population | Reference |

| Objective Response Rate | 17% | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7][8] |

| Complete Response | 10% | 1 or 4 mg/day | Postmenopausal, previously treated | [9][10] |

| Partial Response | 13% | 1 or 4 mg/day | Postmenopausal, previously treated | [9][10] |

| Stable Disease | 21% | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7] |

| Median Time to Treatment Failure | 12.7 weeks | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7][8] |

| Median Duration of Response | 36 weeks | 0.5, 1.0, or 2.0 mg b.d. | Postmenopausal, tamoxifen failure | [7] |

Table 3: Clinical Data on Estrogen Suppression

| Hormone | Suppression Level | Dose | Duration | Reference |

| Estradiol | > 50% from baseline | 2 mg b.i.d. | Up to 973 days | [11] |

| Estrone | > 80% from baseline | 2 mg b.i.d. | Up to 973 days | [11] |

| Estrone | Dose-dependent suppression | 0.5, 1.0, 2.0 mg b.d. | 3 months | [12] |

| Estrone (mean on-treatment) | 25.0 pmol/l | 1.0 mg b.d. | 3 months | [12] |

| Estrone (mean on-treatment) | 23.9 pmol/l | 2.0 mg b.d. | 3 months | [12] |

Table 4: Pharmacokinetic Parameters in Postmenopausal Women

| Parameter | Value | Dose | Reference |

| Tₘₐₓ | 1-2 hours | 2 and 8 mg b.i.d. | [6] |

| T½ (Half-life) | 10.5 hours | 2 and 8 mg b.i.d. | [6] |

| Oral Clearance | 621 mL/min | 2 and 8 mg b.i.d. | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol describes a radiometric assay to determine the in vitro potency of fadrozole in inhibiting aromatase activity using human placental microsomes.[3][13]

Workflow Diagram:

Materials:

-

Human placental microsomes[3]

-

[1β-³H]-Androstenedione (substrate)[3]

-

NADPH[3]

-

This compound[3]

-

Phosphate buffer (pH 7.4)[3]

-

Chloroform[3]

-

Dextran-coated charcoal[3]

-

Scintillation fluid and counter[3]

Procedure:

-

Microsome Preparation: Prepare human placental microsomes by differential centrifugation of placental tissue obtained after term delivery.[3][13] Determine the protein concentration of the microsomal preparation.[13]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, a known concentration of human placental microsomes, and NADPH.[3]

-

Inhibitor Addition: Add varying concentrations of fadrozole (typically in a logarithmic series) to the reaction tubes. Include a control group with no inhibitor.[3]

-

Initiation of Reaction: Start the enzymatic reaction by adding [1β-³H]-Androstenedione to each tube.[3]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).[3]

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.[3]

-

Separation: Separate the aqueous phase containing the released ³H₂O from the organic phase. This can be achieved by treatment with dextran-coated charcoal followed by centrifugation.[3][13]

-

Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.[13]

-

Data Analysis: Calculate the rate of aromatase activity and the percentage of inhibition for each fadrozole concentration relative to the vehicle control to determine the IC₅₀ value.[13]

Cell Proliferation Assay (MTT Assay with MCF-7 Cells)

This protocol outlines the use of the MTT assay to assess the effect of fadrozole on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[3]

Materials:

-

MCF-7 human breast cancer cell line[3]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)[3]

-

This compound[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[3]

-

Solubilizing agent (e.g., DMSO)[3]

-

96-well microplate[14]

-

Microplate reader[3]

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of fadrozole. Include appropriate controls (vehicle control, positive control with a known inhibitor).[3]

-

Incubation: Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).[3]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each fadrozole concentration relative to the vehicle control and determine the IC₅₀ value.[3]

In Vivo Efficacy Study (Nude Mouse Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo efficacy of fadrozole in a nude mouse xenograft model of human breast cancer.[3][15]

Workflow Diagram:

Materials:

-

Immunodeficient mice (e.g., ovariectomized nude mice)[15]

-

MCF-7 cells transfected with the aromatase gene (MCF-7Ca)[15]

-

This compound[3]

-

Vehicle for drug administration (e.g., saline, corn oil)[3]

-

Calipers for tumor measurement[3]

Procedure:

-

Cell Implantation: Subcutaneously implant MCF-7Ca cells into the flank of ovariectomized, immunodeficient mice.[15]

-

Tumor Establishment: Allow the tumors to grow to a palpable and measurable size.

-

Randomization: Randomly assign mice with established tumors to different treatment groups (e.g., vehicle control, different doses of fadrozole).[13]

-

Treatment Administration: Administer fadrozole or vehicle to the mice according to the predetermined schedule and route (e.g., daily oral gavage).[13]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.

-

Monitoring: Monitor the general health and body weight of the animals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[13]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of fadrozole.

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor.[3][4] Its primary mechanism of action, the inhibition of estrogen biosynthesis, provides a targeted therapeutic strategy for estrogen-dependent diseases, particularly hormone receptor-positive breast cancer.[1][2] The quantitative data from both preclinical and clinical studies demonstrate its efficacy in suppressing estrogen levels and inhibiting tumor growth.[7][11][12] The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of fadrozole and other aromatase inhibitors in research and drug development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 5. This compound: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of the aromatase inhibitor this compound in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of long term this compound treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocrine changes with the aromatase inhibitor this compound in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies of Fadrozole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fadrozole hydrochloride (also known as CGS 16949A) is a potent and selective, non-steroidal aromatase inhibitor.[1][2] Aromatase (cytochrome P450 19A1) is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens such as estradiol and estrone.[1][3] By inhibiting this enzyme, fadrozole effectively reduces circulating estrogen levels.[1][2] This mechanism of action makes it a valuable therapeutic agent for estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[2][3] This technical guide provides a comprehensive overview of the preclinical data for fadrozole, including its mechanism of action, in vitro and in vivo studies, pharmacokinetics, and toxicology.

Mechanism of Action

Fadrozole functions as a competitive inhibitor of the aromatase enzyme.[2][4] As a non-steroidal agent, it binds reversibly to the active site of the enzyme, competing with the natural androgen substrates.[2][5] This blockage of the enzyme's catalytic activity leads to a significant and sustained suppression of both plasma and urinary estrogen levels.[2] The reduction in estrogen deprives hormone-dependent tumors of their primary growth stimulus.[6][7]

The inhibition of aromatase by fadrozole also has downstream effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis. By lowering circulating estrogen, fadrozole lessens the negative feedback that estrogens normally exert on the hypothalamus and pituitary gland.[2][8] This can result in a compensatory increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][8]

Fadrozole's mechanism of action via inhibition of aromatase in the steroidogenesis pathway.

In Vitro Studies

Fadrozole has demonstrated potent and selective inhibition of aromatase in various in vitro assays.

| Parameter | Species/System | Value | Reference |

| IC50 (Aromatase Inhibition) | Not specified | 4.5 nM | [9] |

| IC50 (Aromatase Inhibition) | Not specified | 6.4 nM | [10] |

| IC50 (Estrogen Production) | Hamster ovarian slices | 0.03 µM | [10] |

| KI (Estrone synthesis) | In vivo study | 13.4 nmol/L | [11][12][13] |

| KI (Estradiol synthesis) | In vivo study | 23.7 nmol/L | [11][12][13] |

Experimental Protocols

This protocol describes a radiometric assay to determine the in vitro potency of fadrozole in inhibiting aromatase activity using human placental microsomes.[10][14]

-

Materials:

-

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, human placental microsomes, and varying concentrations of Fadrozole.[10]

-

Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.[10]

-

Initiation of Reaction: Start the reaction by adding a solution of [1β-³H]-androstenedione and NADPH.[10]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[10]

-

Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.[10]

-

Separation: The product, ³H₂O, is separated from the radiolabeled steroid substrate by treatment with dextran-coated charcoal followed by centrifugation.[4]

-

Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.[15]

-

Data Analysis: The amount of ³H₂O produced is directly proportional to aromatase activity.[10] Calculate the percentage of inhibition for each fadrozole concentration and determine the IC50 value by plotting the inhibition curve.[14]

-

This protocol outlines the use of the MTT assay to assess the effect of fadrozole on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.[14]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of fadrozole and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells.[14] Calculate the percentage of cell proliferation inhibition for each fadrozole concentration relative to the vehicle control and determine the IC50 value.[14]

-

Workflow for an in vitro aromatase inhibition assay.

In Vivo Animal Studies

Fadrozole has been evaluated in various rodent models to assess its efficacy in inhibiting tumor growth and its effects on reproductive function.

Fadrozole Dosage in Rat Models

| Application | Rat Strain | Dosage | Administration Route | Key Findings | Reference |

| Mammary Tumor Inhibition | Sprague-Dawley | 0.5 mg/kg/day, p.o. | Oral Gavage | More effective than 14 mg/kg once every 7 days in reducing tumor growth. | [1] |

| Mammary Tumor Inhibition | Sprague-Dawley | 2 mg/kg/day, p.o. | Oral Gavage | Resulted in the most significant reductions in tumor diameter, tumor number, and plasma sex hormone levels. | [1] |

| Post-menopausal Mammary Tumor Model | Sprague-Dawley | 0.25 mg/kg, twice daily, p.o. | Oral Gavage | Counteracted androstenedione-induced tumor volume retention in ovariectomized rats. | [1] |

| Reproductive Function Study | Sprague-Dawley | 1.2 mg/kg/day and 6 mg/kg/day, p.o. | Oral Gavage | Caused a profound decrease in the number of estrous cycles, which were reestablished after a recovery period. No long-term adverse effects on reproductive function. | [1] |

| Aromatase Activity and Sexual Behavior | Sprague-Dawley | 0.25 mg/kg/day or 2.5 mg/kg/day | Osmotic minipumps | Fadrozole was delivered continuously to examine its central effects. | [8] |

Fadrozole Dosage in Fish Models

| Application | Species | Dosage | Administration Route | Key Findings | Reference |

| Steroid Production and Gene Expression | Fathead Minnow | 5 or 50 µg/L | In-water exposure | Plasma E2 concentrations were significantly reduced as early as 4 hours after initiation of exposure. | [16] |

| Short-Term Reproduction Assay | Fathead Minnow | 2, 10, and 50 µg/L | In-water exposure | Brain aromatase activity in fish exposed to ~50 µg/L was significantly decreased to about 18% of control values. Fadrozole decreased fecundity. | [17] |

Experimental Protocols

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of fadrozole in an immunodeficient mouse model bearing human breast cancer xenografts.

-

Materials:

-

Immunodeficient mice (e.g., Nude or SCID)

-

Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7)

-

Matrigel (or similar basement membrane matrix)

-

Fadrozole

-

Vehicle for administration

-

Calipers

-

-

Procedure:

-

Cell Implantation: Subcutaneously implant a mixture of MCF-7 cells and Matrigel into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[14]

-

Randomization: Randomize the mice into treatment and control groups.[14]

-

Fadrozole Administration: Administer fadrozole to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.[14] The control group should receive the vehicle alone.[14]

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.[14]

-

Monitoring of Animal Health: Monitor the body weight and general health of the mice throughout the study.[14]

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).

-

This is a common method for precise oral dosing in rodents.[1]

-

Materials:

-

Procedure:

-

Dose Calculation: Calculate the required amount of fadrozole based on the mean body weight of the experimental group and the desired dosage.[1]

-

Solution Preparation: If starting with a solid, finely grind the required amount of fadrozole.[1] Suspend or dissolve the powdered fadrozole in the chosen vehicle.[1] Use a magnetic stirrer to ensure a homogenous suspension/solution.[1] A common vehicle formulation for fadrozole is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Animal Handling and Dosing: Weigh the animal to determine the precise volume of the fadrozole solution to be administered.[1] Gently restrain the animal and insert the gavage needle orally to deliver the solution directly into the stomach.[1]

-

A generalized workflow for a fadrozole toxicity study in rodents.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that fadrozole is rapidly absorbed after oral administration, with dose-proportional kinetics within the therapeutic range.[8][18]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [11][12][13] |

| Half-life (t½) | ~10.5 hours | [11][12][13] |

| Oral Clearance | ~621 mL/min | [11][12][13] |

| Dose Proportionality | Dose-proportional in the projected therapeutic range | [18] |

| Relationship to Body Weight | Oral clearance was related to total body weight | [18] |

Toxicology and Side Effects

The toxicological profile of fadrozole is primarily related to its mechanism of action—the reduction of estrogen levels.[19] Common side effects observed in clinical studies include hot flashes, fatigue, and joint pain.[3][20] Less common but more serious side effects can include osteoporosis, cardiovascular events, and liver dysfunction.[3][19]

| Finding | Species/System | Details | Reference |

| Reproductive Effects | Female Rats | A profound decrease in the number of estrous cycles. | [1][19] |

| Reproductive Effects | Male Rats | Dose-dependent reductions in the weights of seminal vesicles, prostate, and epididymis; degeneration and necrosis of spermatocytes. | [19] |

| Hepatotoxicity | General | While direct preclinical studies are limited, other aromatase inhibitors have shown potential for liver effects. Clinical reports for fadrozole mention liver dysfunction as a less common but serious side effect. | [19] |

| Cardiovascular Effects | Postmenopausal Women | No statistically significant change over 24 months in total cholesterol, triglyceride, LDL, HDL, or VLDL. An increase in fibrinogen was observed. | [21] |